molecular formula C10H15NO B1348158 2-(3,5-Dimethylphenoxy)ethanamine CAS No. 26646-46-8

2-(3,5-Dimethylphenoxy)ethanamine

Cat. No. B1348158
CAS RN: 26646-46-8
M. Wt: 165.23 g/mol
InChI Key: ZNNZYMKIVDOTPM-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylphenoxy)ethanamine” is a chemical compound with the empirical formula C10H15NO1. It has a molecular weight of 165.231. This compound is used in scientific research and holds great potential for various applications due to its unique properties and structure2.



Molecular Structure Analysis

The InChI code for “2-(3,5-Dimethylphenoxy)ethanamine” is 1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H31. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.



Physical And Chemical Properties Analysis

“2-(3,5-Dimethylphenoxy)ethanamine” is a solid compound1. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.


Scientific Research Applications

Chemical Synthesis and Material Science

Research into the synthesis and applications of chemical compounds similar to 2-(3,5-Dimethylphenoxy)ethanamine often involves exploring their roles in material science, including the production of polymers and other complex materials. For instance, studies on polyoxymethylene dimethyl ethers (OME), which share a similar ether functional group, have shown their potential as appealing oxygenated fuels that can reduce hazardous exhaust gas emissions in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017). This research highlights the importance of chemical synthesis in developing environmentally friendly fuels.

Environmental Sciences and Toxicology

The study of chlorinated solvents and their impact on health and the environment provides insights into the challenges and methodologies for assessing the safety and ecological effects of chemical compounds, including those similar to 2-(3,5-Dimethylphenoxy)ethanamine. Ruder's (2006) review on the health effects of occupational exposure to chlorinated solvents such as methylene chloride and tetrachloroethylene emphasizes the importance of understanding the toxicology and potential health risks associated with chemical exposure (Ruder, 2006).

Enzymology and Biochemical Applications

A significant area of research involves the enzymology of arsenic metabolism, where Aposhian et al. (2004) explored the biotransformation of inorganic arsenic, highlighting the potential role of hydrogen peroxide in detoxifying trivalent arsenic species (Aposhian et al., 2004). This study underscores the biochemical applications and mechanisms of action of compounds that could be structurally or functionally related to 2-(3,5-Dimethylphenoxy)ethanamine, particularly in the context of detoxification and metabolic pathways.

Photolithography and Material Functionalization

In the realm of material science and engineering, photosensitive protecting groups play a pivotal role in the synthesis and functionalization of materials, including polymers and organic compounds. Amit, Zehavi, and Patchornik (1974) reviewed the utilization of photosensitive groups such as 2-nitrobenzyl and 3,5-dimethoxybenzyl in synthetic chemistry, highlighting their promising future applications (Amit, Zehavi, & Patchornik, 1974). This research is relevant to the development of new materials and technologies using compounds like 2-(3,5-Dimethylphenoxy)ethanamine, especially in photolithography and material functionalization.

Safety And Hazards

Future Directions

“2-(3,5-Dimethylphenoxy)ethanamine” is a versatile chemical compound used in scientific research2. Its unique properties and structure hold great potential for various applications. However, more research is needed to fully explore its potential uses and benefits.


Relevant Papers


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZYMKIVDOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364633
Record name 2-(3,5-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)ethanamine

CAS RN

26646-46-8
Record name 2-(3,5-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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